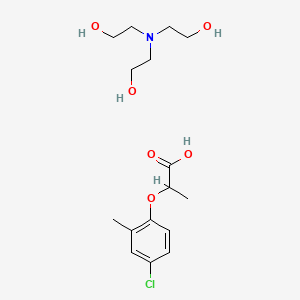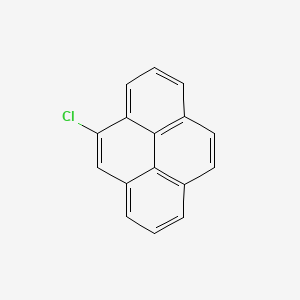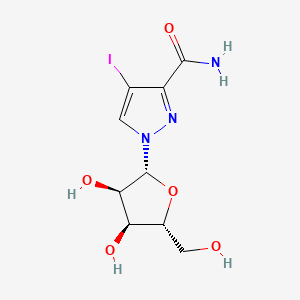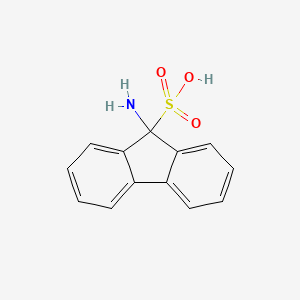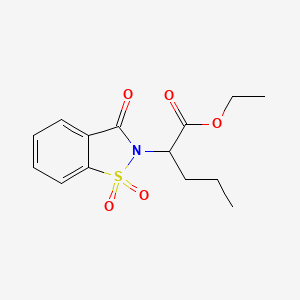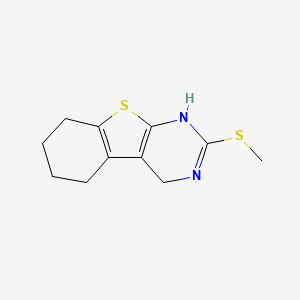
Benzene, 1,1'-(1,2-ethanediyl)bis(3-isocyanato-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-(1,2-ethanediyl)bis(3-isocyanato-) is an organic compound that belongs to the class of aromatic isocyanates. This compound is characterized by the presence of two benzene rings connected by an ethanediyl bridge, each substituted with an isocyanate group at the 3-position. It is used in various industrial applications, particularly in the production of polyurethanes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(1,2-ethanediyl)bis(3-isocyanato-) typically involves the reaction of 1,1’-(1,2-ethanediyl)bis(3-aminobenzene) with phosgene. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent. The reaction proceeds as follows:
- Dissolve 1,1’-(1,2-ethanediyl)bis(3-aminobenzene) in an inert solvent such as toluene.
- Add phosgene gas to the solution while maintaining the temperature at around 0-5°C.
- Stir the reaction mixture for several hours until the reaction is complete.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of Benzene, 1,1’-(1,2-ethanediyl)bis(3-isocyanato-) is carried out in large-scale reactors equipped with safety measures to handle phosgene. The process involves continuous feeding of the starting materials and phosgene into the reactor, followed by purification steps to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1,1’-(1,2-ethanediyl)bis(3-isocyanato-) undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Substitution Reactions: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Alcohols: React with isocyanate groups to form urethanes under mild conditions.
Amines: React with isocyanate groups to form ureas, typically at room temperature.
Water: Reacts with isocyanate groups to form carbamic acids, which decompose to form amines and carbon dioxide.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Carbamic Acids: Formed from the reaction with water, which further decompose.
Applications De Recherche Scientifique
Benzene, 1,1’-(1,2-ethanediyl)bis(3-isocyanato-) has several scientific research applications, including:
Polyurethane Production: Used as a key monomer in the synthesis of polyurethanes, which are used in foams, coatings, adhesives, and elastomers.
Material Science: Employed in the development of advanced materials with specific mechanical and thermal properties.
Biomedical Research: Investigated for its potential use in drug delivery systems and biomedical implants due to its reactivity with various functional groups.
Mécanisme D'action
The mechanism of action of Benzene, 1,1’-(1,2-ethanediyl)bis(3-isocyanato-) involves the reactivity of the isocyanate groups with nucleophiles. The isocyanate groups can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of urethanes, ureas, and other derivatives. This reactivity is exploited in the production of polyurethanes and other polymeric materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1,1’-(1,2-ethanediyl)bis(4-isocyanato-): Similar structure but with isocyanate groups at the 4-position.
Benzene, 1,1’-(1,2-ethanediyl)bis(2-isocyanato-): Similar structure but with isocyanate groups at the 2-position.
Benzene, 1,1’-(1,2-ethanediyl)bis(4-methyl-): Similar structure but with methyl groups instead of isocyanate groups.
Uniqueness
Benzene, 1,1’-(1,2-ethanediyl)bis(3-isocyanato-) is unique due to the specific positioning of the isocyanate groups at the 3-position, which influences its reactivity and the types of products formed in chemical reactions. This unique structure makes it particularly useful in the synthesis of specialized polyurethanes and other polymeric materials.
Propriétés
Numéro CAS |
71866-00-7 |
|---|---|
Formule moléculaire |
C15H10N2O2 |
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
1-isocyanato-3-[(3-isocyanatophenyl)methyl]benzene |
InChI |
InChI=1S/C15H10N2O2/c18-10-16-14-5-1-3-12(8-14)7-13-4-2-6-15(9-13)17-11-19/h1-6,8-9H,7H2 |
Clé InChI |
MQHHVUSURHEZLQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N=C=O)CC2=CC(=CC=C2)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


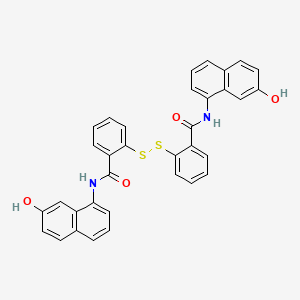

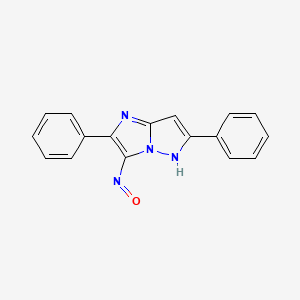
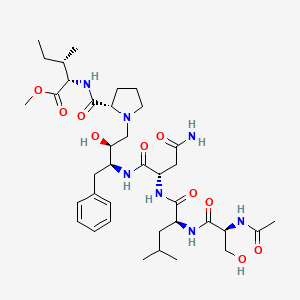
![(4R,9R,10S)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-9-ol](/img/structure/B12802563.png)
